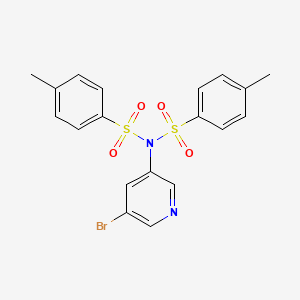

N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide

CAS No.: 1245644-89-6

Cat. No.: VC2725222

Molecular Formula: C19H17BrN2O4S2

Molecular Weight: 481.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245644-89-6 |

|---|---|

| Molecular Formula | C19H17BrN2O4S2 |

| Molecular Weight | 481.4 g/mol |

| IUPAC Name | N-(5-bromopyridin-3-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide |

| Standard InChI | InChI=1S/C19H17BrN2O4S2/c1-14-3-7-18(8-4-14)27(23,24)22(17-11-16(20)12-21-13-17)28(25,26)19-9-5-15(2)6-10-19/h3-13H,1-2H3 |

| Standard InChI Key | BGMBOTNRLWKEHC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C |

Introduction

Chemical Identity and Structural Characteristics

N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class, which includes compounds containing the sulfonamide functional group. It is also classified as an aromatic amine due to its nitrogen-containing aromatic ring structures. The compound's formal identification details are summarized in the table below:

| Property | Value |

|---|---|

| IUPAC Name | N-(5-bromopyridin-3-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide |

| CAS Registry Number | 1245644-89-6 |

| Molecular Formula | C19H17BrN2O4S2 |

| Molecular Weight | 481.4 g/mol |

| Standard InChI | InChI=1S/C19H17BrN2O4S2/c1-14-3-7-18(8-4-14)27(23,24)22(17-11-16(20)12-21-13-17)28(25,26)19-9-5-15(2)6-10-19/h3-13H,1-2H3 |

| Standard InChIKey | BGMBOTNRLWKEHC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C |

The compound features a 5-bromopyridin-3-yl group connected to a nitrogen atom, which is further bonded to two 4-methylbenzenesulfonyl groups (one commonly referred to as a tosyl group) . This structural arrangement creates a unique molecular architecture with several potential sites for chemical interactions.

Physical and Chemical Properties

Understanding the physical and chemical properties of N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide is essential for predicting its behavior in various experimental and biological systems. The compound exhibits the following key physical and chemical properties:

The compound's relatively high XLogP3-AA value of 4.1 indicates significant lipophilicity, suggesting it may have limited water solubility but good membrane permeability . These properties are crucial considerations for potential pharmaceutical applications, as they influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of compounds like N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide is crucial for rational drug design and optimization. Key structural features that may influence its biological activity include:

-

The bromopyridine group, which may influence binding to biological targets through electrostatic interactions or serve as a site for metabolism

-

The sulfonamide linkages, which are known to interact with enzymes and proteins through hydrogen bonding

-

The methyl-substituted benzene rings, which can participate in hydrophobic interactions with biological targets

These structural elements collectively determine the compound's ability to interact with biological systems and exert specific effects. Comparative studies with structurally related compounds could provide valuable insights into how these features contribute to biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume